molecular formula C20H20ClN3O2S B2446438 2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177815-02-9

2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2446438
CAS No.: 1177815-02-9
M. Wt: 401.91
InChI Key: AUZGCKOTNIYYQP-UHFFFAOYSA-N
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Description

The compound “2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It contains a thieno[2,3-c]pyridine core, which is a bicyclic structure consisting of a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom). This core is substituted at various positions with a naphthamido group, a methyl group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic thieno[2,3-c]pyridine core, along with the various substituents. The naphthamido group would contribute to the aromaticity of the molecule, while the carboxamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the carboxamide group could potentially undergo hydrolysis, amidation, or other reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activities of Phenothiazines

Recent medicinal chemistry investigations have explored phenothiazines, which share structural similarities with the specified compound due to their heterocyclic aromatic nature. These studies have revealed phenothiazines with various substituents exhibiting significant biological activities, such as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. The versatility in biological activities suggests that compounds like 2-(2-Naphthamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride could have diverse scientific research applications, particularly in developing new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).

Advances in Thienopyridine-Class Antithrombotic Drugs

The synthesis and development of thienopyridine-class drugs, such as clopidogrel, highlight the therapeutic potential of compounds with similar structures. This class of drugs, known for its antithrombotic and antiplatelet properties, suggests that this compound could be explored for cardiovascular diseases, emphasizing the importance of synthetic methodologies in enhancing drug efficacy and accessibility (Saeed et al., 2017).

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including naphthalimides and analogues, have been extensively studied for their medicinal applications. These compounds interact with various biological targets through noncovalent bonds, exhibiting a wide range of potential therapeutic applications, including anticancer, antibacterial, antifungal, and antiviral activities. This area of research underscores the potential of compounds like this compound in contributing to the development of new drugs and diagnostic agents (Gong, Addla, Lv, & Zhou, 2016).

Future Directions

The future research directions for this compound could include further studies on its synthesis, characterization, and potential applications. It could also be interesting to investigate its biological activity or mechanism of action .

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase enzyme that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that respond to a variety of external signals and are involved in many diseases.

Mode of Action

The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . This is achieved through its bicyclic heteroaromatic motif, which has hydrogen bond donor-acceptor hinge binder motifs . These motifs allow the compound to form secondary interactions with GRK2, leading to its inhibition .

Properties

IUPAC Name

6-methyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S.ClH/c1-23-9-8-15-16(11-23)26-20(17(15)18(21)24)22-19(25)14-7-6-12-4-2-3-5-13(12)10-14;/h2-7,10H,8-9,11H2,1H3,(H2,21,24)(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZGCKOTNIYYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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